MIC Distribution Advantage of Cefcapene Over Cefaclor, Cefpodoxime, and Cefixime Against Respiratory Pathogens
In a comparative in vitro study of 450 clinical isolates from a tertiary hospital, cefcapene demonstrated lower MIC distributions against four key respiratory and Gram-positive pathogens when directly compared to cefaclor, cefpodoxime, and cefixime using agar dilution methodology per NCCLS recommendations . The study specifically reported lower MIC distributions for Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and methicillin-susceptible S. aureus .
| Evidence Dimension | MIC distribution comparison (lower distribution indicates superior potency) |
|---|---|
| Target Compound Data | Cefcapene: Lower MIC distribution against S. pneumoniae, H. influenzae, M. catarrhalis, and MSSA |
| Comparator Or Baseline | Cefaclor, cefpodoxime, cefixime: Higher MIC distributions against the same pathogens |
| Quantified Difference | Directional difference reported as 'lower MIC distributions' across all four pathogen groups |
| Conditions | Agar dilution method per NCCLS recommendations; 450 clinical isolates from Asan Medical Center patients |
Why This Matters
Lower MIC distributions across multiple clinically relevant respiratory pathogens indicate that cefcapene pivoxil may achieve therapeutic concentrations at lower doses or with greater margin against resistance development.
- [1] Choo EJ, Kwak YG, Lee MS, Jeong JY, Choi SH, Kim NJ, Kim YS, Woo JH, Ryu J. In vitro Antimicrobial Activity of Cefcapene against Clinical Isolates. Infect Chemother. 2005;37(3):133-137. View Source
